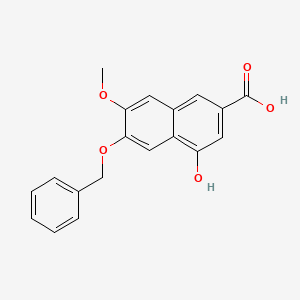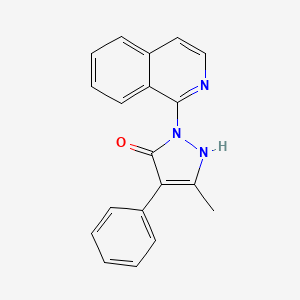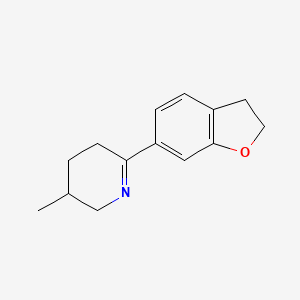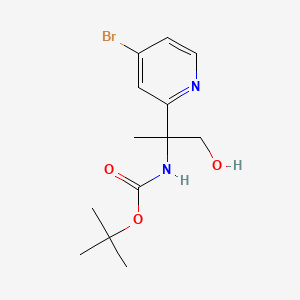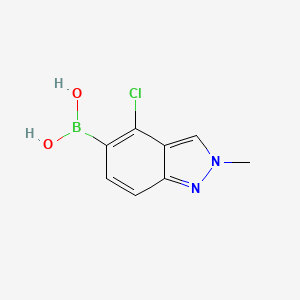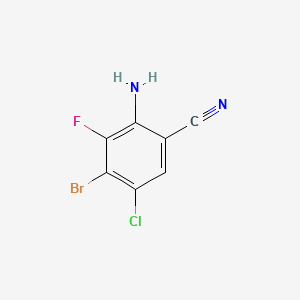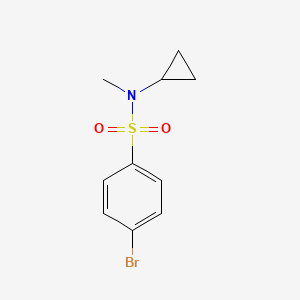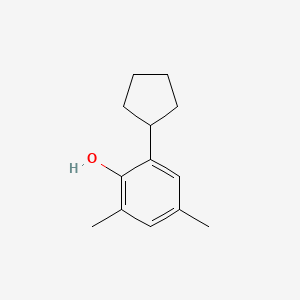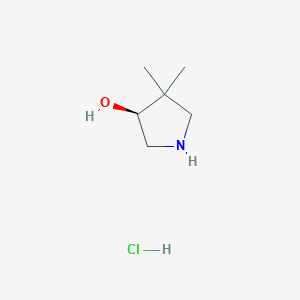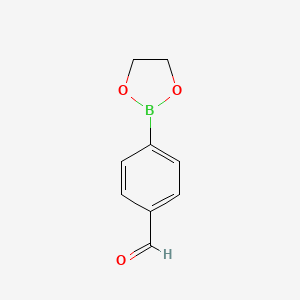
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO3 and a molecular weight of 232.09 g/mol . It is also known by other names such as 4-formylphenylboronic acid pinacol ester and 4-formylbenzeneboronic acid pinacol ester . This compound is characterized by the presence of a benzaldehyde group attached to a dioxaborolane ring, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.
Aldol Reaction: The aldehyde group can participate in aldol reactions with enolates or enolate equivalents, leading to the formation of β-hydroxy aldehydes.
Amination Reaction: The compound can undergo amination reactions with amines, resulting in the formation of imines or amines.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).
Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).
Major Products
Suzuki Coupling: Biaryl compounds.
Aldol Reaction: β-Hydroxy aldehydes.
Amination Reaction: Imines or amines.
科学研究应用
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the aldehyde group can undergo nucleophilic addition reactions, contributing to its reactivity in organic synthesis .
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the aldehyde group.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but contains a dioxolane ring instead of a dioxaborolane ring.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of a benzaldehyde group.
Uniqueness
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the boronic ester and aldehyde functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H9BO3 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
4-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2 |
InChI 键 |
RXFGCCZIDHRJIH-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


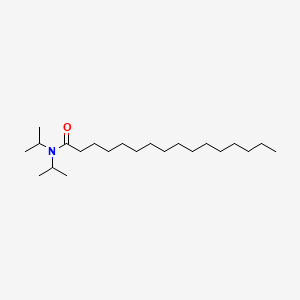
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
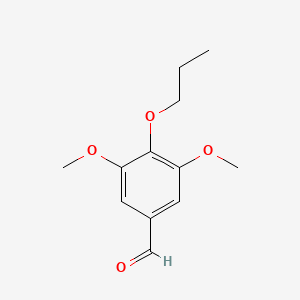
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
